molecular formula C11H19NO3 B13644014 tert-butyl N-(1-cyclopropyl-2-oxopropyl)carbamate

tert-butyl N-(1-cyclopropyl-2-oxopropyl)carbamate

Cat. No.: B13644014
M. Wt: 213.27 g/mol
InChI Key: CGSNLTJZQJLSCN-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate is a chemical compound with the molecular formula C10H17NO3. It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a cyclopropyl ketone under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate is unique due to its specific combination of functional groups and its cyclopropyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(1-cyclopropyl-2-oxopropyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-7(13)9(8-5-6-8)12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14)

InChI Key

CGSNLTJZQJLSCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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